molecular formula C18H28N2O3S B14637750 4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide CAS No. 56492-54-7

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide

Katalognummer: B14637750
CAS-Nummer: 56492-54-7
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: RQCBNOZDLUESJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide is an organic compound with a complex structure that includes a nitro group, a benzamide core, and an octylsulfanyl propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide typically involves multiple steps. One common method starts with the nitration of benzamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets. The benzamide core can interact with various enzymes and receptors, affecting different biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide is unique due to the combination of its nitro group, benzamide core, and long octylsulfanyl propyl chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

56492-54-7

Molekularformel

C18H28N2O3S

Molekulargewicht

352.5 g/mol

IUPAC-Name

4-nitro-N-(3-octylsulfanylpropyl)benzamide

InChI

InChI=1S/C18H28N2O3S/c1-2-3-4-5-6-7-14-24-15-8-13-19-18(21)16-9-11-17(12-10-16)20(22)23/h9-12H,2-8,13-15H2,1H3,(H,19,21)

InChI-Schlüssel

RQCBNOZDLUESJX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCSCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.